Oct-1-en-3-ol-d3
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Overview
Description
Oct-1-en-3-ol-d3, also known as 1-octen-3-ol-d3, is a deuterated analog of 1-octen-3-ol. This compound is a stable isotope-labeled version of 1-octen-3-ol, which is a natural monoterpene. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-1-en-3-ol-d3 involves the deuteration of 1-octen-3-ol. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction environments to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oct-1-en-3-ol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol group to a carbonyl group, forming oct-1-en-3-one.
Reduction: The compound can be reduced to form oct-1-en-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oct-1-en-3-one from oxidation, oct-1-en-3-ol from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
Oct-1-en-3-ol-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oct-1-en-3-ol-d3 involves its interaction with various molecular targets and pathways. It acts as a competitive NMDA receptor antagonist, which can cross the blood-brain barrier and exert neuroprotective effects . Additionally, it has been shown to disrupt dopamine packaging, leading to neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-ol: The non-deuterated analog of Oct-1-en-3-ol-d3, commonly found in nature and used in various applications.
Linalool: Another natural monoterpene with similar properties and applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic profiles. This makes it a valuable tool in scientific research, particularly in understanding the behavior of 1-octen-3-ol in biological systems .
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
131.23 g/mol |
IUPAC Name |
1,1,2-trideuteriooct-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/i2D2,4D |
InChI Key |
VSMOENVRRABVKN-OVLJBECYSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C(CCCCC)O)[2H] |
Canonical SMILES |
CCCCCC(C=C)O |
Origin of Product |
United States |
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